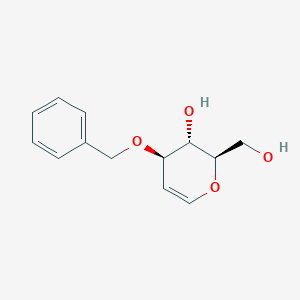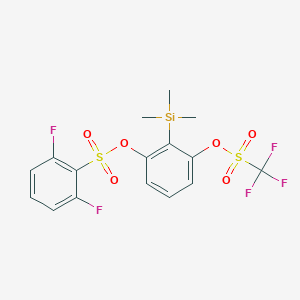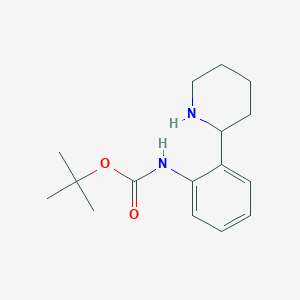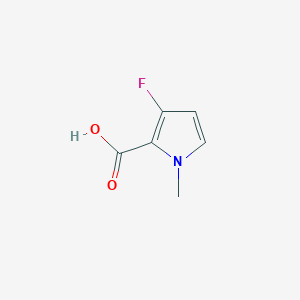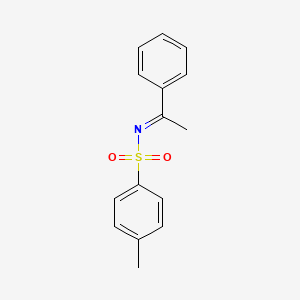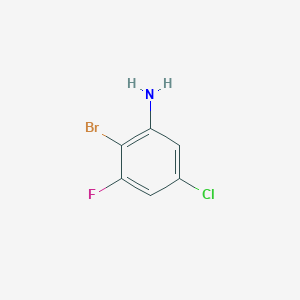
2-Bromo-5-chloro-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloro-3-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an aniline ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the nucleophilic substitution reaction where 2-bromo-5-chloro-3-fluoronitrobenzene is reduced to this compound using reducing agents such as tin chloride or iron powder .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloro-3-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group in precursor compounds can be reduced to an amine group using reducing agents.
Oxidation: The compound can be oxidized to form different functional groups depending on the oxidizing agents used.
Common Reagents and Conditions
Reducing Agents: Tin chloride, iron powder, and hydrogenation catalysts like Raney nickel.
Oxidizing Agents: Various oxidizing agents can be used depending on the desired product.
Nucleophiles: Different nucleophiles can be used for substitution reactions, including amines and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of the corresponding aniline derivative .
Applications De Recherche Scientifique
2-Bromo-5-chloro-3-fluoroaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloro-3-fluoroaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of halogen atoms influences its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluoroaniline: Similar structure but lacks the chlorine atom.
3-Bromo-2-fluoroaniline: Similar structure but different positioning of halogen atoms.
2-Chloro-3-fluoroaniline: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-5-chloro-3-fluoroaniline is unique due to the presence of three different halogen atoms on the aniline ring. This unique combination of halogens provides distinct reactivity and properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H4BrClFN |
|---|---|
Poids moléculaire |
224.46 g/mol |
Nom IUPAC |
2-bromo-5-chloro-3-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 |
Clé InChI |
QNLLVXVSXKKKKB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



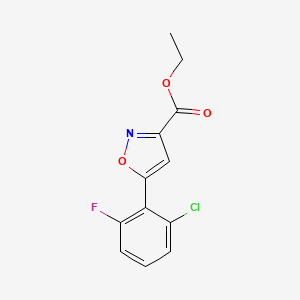
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
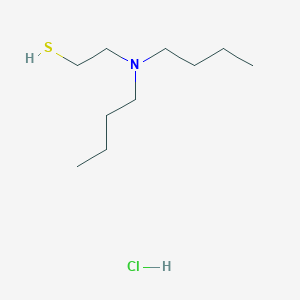
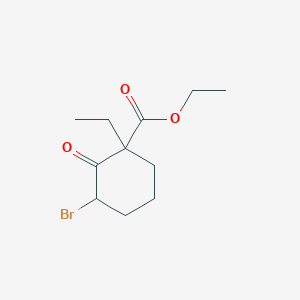
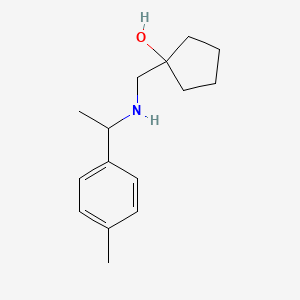
![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)
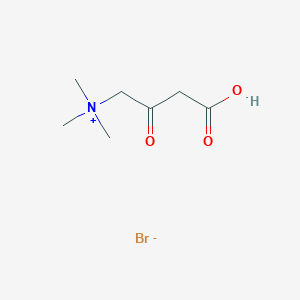
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
